[4-(4-chlorophenyl)piperazin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone
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Overview
Description
4-(4-chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of 4-(4-chlorophenyl)piperazine, which is then reacted with 2-methyl-1H-benzimidazole-6-carboxylic acid chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, 4-(4-chlorophenyl)piperazin-1-ylmethanone is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and material engineering.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyaniline compound with tetrachlorostannane: This compound shares some structural similarities but differs in its functional groups and overall chemical properties.
Ethyl acetoacetate: Although structurally different, it is used in similar synthetic applications and chemical reactions.
Uniqueness
4-(4-chlorophenyl)piperazin-1-ylmethanone stands out due to its unique combination of a piperazine ring, chlorophenyl group, and benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19ClN4O |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C19H19ClN4O/c1-13-21-17-7-2-14(12-18(17)22-13)19(25)24-10-8-23(9-11-24)16-5-3-15(20)4-6-16/h2-7,12H,8-11H2,1H3,(H,21,22) |
InChI Key |
FJNHJZZFSRMBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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